
Spectroscopic Profile of 2-Isopropoxypropene:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-isopropoxypropene

Cat. No.: B105456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-isopropoxypropene (also known as isopropenyl isopropyl ether), a volatile organic

compound with the molecular formula C₆H₁₂O. This document details the expected

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), which are crucial for its identification and characterization in various

research and development settings.

Molecular Structure and Spectroscopic Overview
2-Isopropoxypropene is a vinyl ether with the following structure:

The spectroscopic analysis of this molecule reveals key features corresponding to its functional

groups: the isopropoxy group and the propene group. The following sections present a

summary of the expected quantitative data and detailed experimental protocols for acquiring

these spectra.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-isopropoxypropene.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b105456?utm_src=pdf-interest
https://www.benchchem.com/product/b105456?utm_src=pdf-body
https://www.benchchem.com/product/b105456?utm_src=pdf-body
https://www.benchchem.com/product/b105456?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.05 s 2H =CH₂

~3.85 septet 1H -O-CH(CH₃)₂

~1.90 s 3H =C-CH₃

~1.20 d 6H -CH(CH₃)₂

Note: Predicted data is based on spectral database simulations. Actual experimental values

may vary slightly.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppm Assignment

~159 =C-O

~85 =CH₂

~72 -O-CH(CH₃)₂

~22 -CH(CH₃)₂

~20 =C-CH₃

Note: Predicted data is based on spectral database simulations. Actual experimental values

may vary slightly.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch

~2970, ~2870 Strong C-H stretch (alkane)

~1640 Strong C=C stretch (vinyl ether)

~1200 Strong C-O-C stretch (ether)
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Note: Data is based on typical values for vinyl ethers and may vary based on the experimental

conditions.

Mass Spectrometry (MS) Data
m/z Relative Abundance Assignment

100 Moderate [M]⁺ (Molecular Ion)

85 Strong [M - CH₃]⁺

59 Base Peak [C₃H₇O]⁺

43 Strong [C₃H₇]⁺

41 Moderate [C₃H₅]⁺

Note: Fragmentation patterns are predicted based on the structure and typical behavior of

ethers and alkenes in mass spectrometry.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 2-isopropoxypropene (approximately 5-10 mg) is

dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

A standard one-dimensional proton pulse program is utilized.
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Key parameters include a spectral width of approximately 12 ppm, a sufficient number of

scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition:

A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon

atom.

A wider spectral width (e.g., 0-220 ppm) is required.

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As a volatile liquid, 2-isopropoxypropene can be analyzed as a neat

thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: For a volatile compound like 2-isopropoxypropene, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is

injected into a GC, where it is vaporized and separated from any impurities.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: An initial oven temperature of around 40-60°C, held for a few

minutes, followed by a ramp to a higher temperature to ensure elution.

MS Parameters:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Scan Range: A mass-to-charge (m/z) range of approximately 35-200 amu.

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the complete

spectroscopic characterization of 2-isopropoxypropene.
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Caption: Experimental workflow for spectroscopic characterization.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Isopropoxypropene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105456#spectroscopic-characterization-of-2-
isopropoxypropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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